3-(3-Chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one
Description
3-(3-Chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a 3-chloro-4-methylanilino group and a 5-methylfuran-2-yl moiety. This structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic amine, alongside a heterocyclic furan ring.
Properties
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-3-5-12(9-13(10)16)17-8-7-14(18)15-6-4-11(2)19-15/h3-6,9,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAVUAHEJGUABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(O2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976057 | |
| Record name | 3-(3-Chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333352-67-3, 6062-89-1 | |
| Record name | 3-[(3-Chloro-4-methylphenyl)amino]-1-(5-methyl-2-furanyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333352-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 3-chloro-4-methylaniline, is prepared through the chlorination and methylation of aniline.
Coupling with Furan Derivative: The aniline derivative is then coupled with a furan derivative, such as 5-methylfuran-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Propanone Chain:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or dechlorinated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The table below compares key structural features and properties of 3-(3-Chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one with analogs from the literature:
*Note: The molecular formula of the target compound is inferred based on structural analogs.
Electronic and Physicochemical Properties
- This could enhance charge-transfer interactions in optoelectronic applications .
- Solubility : The 5-methylfuran moiety may confer moderate polarity, contrasting with thiophene (more hydrophobic) or pyrazole (rigid, hydrogen-bonding capable) analogs .
- Crystallinity : Hydrogen bonding observed in pyrazole-containing analogs (N–H⋯O interactions) suggests the target compound may exhibit similar packing behavior, influencing melting points and stability.
Biological Activity
The compound 3-(3-Chloro-4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chloro-substituted aniline moiety linked to a furan ring, which contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 251.74 g/mol. The structural components include:
- Chloro Group : Enhances reactivity and biological interactions.
- Aniline Structure : Known for its role in various biological activities.
- Furan Moiety : Imparts additional reactivity and potential for diverse interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogenic microorganisms. Preliminary studies suggest that the compound may inhibit the growth of bacteria and fungi through mechanisms such as:
- Disruption of cell membrane integrity.
- Inhibition of key metabolic pathways.
Anticancer Activity
The compound has also shown promise as an anticancer agent . In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, potentially through the following mechanisms:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased cell death.
- Inhibition of Oncogenic Pathways : It may target specific signaling pathways involved in tumor growth and metastasis.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for evaluating its therapeutic potential. Current research focuses on:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.
- Receptor Interaction : It could modulate receptor activity involved in cell signaling pathways related to growth and apoptosis.
Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus. |
| Study 2 | Reported induction of apoptosis in human cancer cell lines with IC50 values indicating potency. |
| Study 3 | Showed interaction with specific cellular receptors, influencing downstream signaling pathways. |
Interaction Studies
Recent interaction studies have highlighted the binding affinity of this compound to various biological targets, including enzymes involved in metabolic processes and receptors implicated in cancer progression. These studies are essential for elucidating the compound's mechanism of action and assessing its therapeutic viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
